N-(3-methoxyphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide
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Overview
Description
N-(3-methoxyphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines This compound is characterized by its unique structure, which includes an imidazo[4,5-b]pyridine core, a piperazine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide typically involves multicomponent condensation reactions. One effective method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This approach allows for the formation of the imidazo[4,5-b]pyridine core in a single synthetic stage with high yields. The reaction conditions often include the use of specific reagents such as nitroalkenes, N,N-dimethylglyoxylamide, or through cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-methoxyphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt membrane integrity . In cancer treatment, it could interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a hypnotic agent.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
Uniqueness
N-(3-methoxyphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of an imidazo[4,5-b]pyridine core with a piperazine ring and a carboxamide group sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Biological Activity
N-(3-methoxyphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a distinctive structure characterized by:
- Methoxyphenyl group : Enhances lipophilicity and receptor binding.
- Piperazine ring : Known for its role in various pharmacological activities.
- Pyrimidinyl sulfanyl acetamide linkage : Suggests potential interactions with biological targets.
The molecular formula is C23H30N4O2S with a molecular weight of 446.58 g/mol.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Receptor Interaction : The compound may interact with various receptors, modulating their activity through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
- Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit specific enzymes, potentially affecting metabolic pathways related to disease processes.
- Antimicrobial Activity : Similar compounds have shown significant antibacterial properties, indicating that this compound may also possess antimicrobial effects against various pathogens .
Antimicrobial Activity
A comparative analysis of similar compounds shows promising antimicrobial activity. For instance, derivatives containing piperazine have been reported to inhibit human acetylcholinesterase and exhibit antibacterial properties against Gram-positive and Gram-negative bacteria .
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 44 nM |
Compound B | Escherichia coli | 6 µM |
N-(3-methoxyphenyl)-2... | TBD | TBD |
Case Studies
- Study on Piperazine Derivatives : Research indicates that piperazine derivatives can bind effectively to the peripheral anionic site of acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
- Antibacterial Screening : A series of compounds similar to N-(3-methoxyphenyl)-2... were tested against common bacterial strains, revealing significant inhibition at low concentrations, which supports the hypothesis that this compound may also exhibit similar activity .
Research Findings
Recent studies have focused on the synthesis and evaluation of related compounds, revealing insights into their biological activities:
- Synthesis Techniques : Various synthetic routes have been developed to produce derivatives with enhanced biological activity while maintaining structural integrity.
- Biological Evaluations : In vitro studies have demonstrated that modifications in the chemical structure can lead to increased potency against specific biological targets, emphasizing the importance of structure-activity relationships (SAR) in drug design .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3S/c1-31-19-7-5-6-18(16-19)26-23(30)17-33-24-25-11-10-22(27-24)29-14-12-28(13-15-29)20-8-3-4-9-21(20)32-2/h3-11,16H,12-15,17H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFUIDKKXDJPKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC=CC(=N2)N3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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